Octahydroimidazolidino[1,5-a]pyridin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-8-5-6-3-1-2-4-9(6)7/h6H,1-5H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWVINXQBDDSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76561-92-7 | |
| Record name | hexahydroimidazo[1,5-a]pyridin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Octahydroimidazolidino 1,5 a Pyridin 3 One and Analogous Ring Systems
Classical Synthetic Approaches for Imidazo[1,5-a]pyridine (B1214698) Core Formation
The foundational imidazo[1,5-a]pyridine core of the target molecule is traditionally synthesized through several established cyclocondensation methods. These reactions typically involve the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure.
Cyclocondensation Reactions of 2-(aminomethyl)pyridines
A primary and widely utilized method for the construction of the imidazo[1,5-a]pyridine skeleton is the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic reagents. This approach relies on the nucleophilic character of the amino group and the pyridine nitrogen to form the fused imidazole ring.
Detailed research has demonstrated the efficacy of this method using a range of coupling partners. For instance, the reaction of 2-(aminomethyl)pyridine with electrophilically activated nitroalkanes in the presence of phosphorous acid in polyphosphoric acid (PPA) medium has been shown to produce imidazo[1,5-a]pyridines. organic-chemistry.orgmdpi.com This reaction proceeds through an initial nucleophilic attack of the aminomethyl group, followed by a 5-exo-trig cyclization involving the pyridine ring. mdpi.com While effective, this method can require harsh reaction conditions. organic-chemistry.org
Reactions of 2-Pyridylalkylamines with Acyl Chlorides and Organic Acid Derivatives
Another classical and versatile approach involves the reaction of 2-pyridylalkylamines with acyl chlorides or other organic acid derivatives. nih.govresearchgate.net This two-step process typically begins with the acylation of the primary amine of the 2-(aminomethyl)pyridine, followed by a cyclization step to form the imidazo[1,5-a]pyridine ring.
A notable example that leads to a structure closely related to the target compound is the synthesis of imidazo[1,5-a]pyridin-3(2H)-one derivatives. These compounds have been prepared by reacting substituted 2-aminomethyl-pyridines with phosgene (B1210022) or ethyl chlorocarbonate. nih.gov This reaction effectively introduces the carbonyl group that is characteristic of the "-3-one" nomenclature. Similarly, triphosgene (B27547) has been employed for the cyclization of 2-(aminomethyl)pyridine derivatives to yield imidazo[1,5-a]pyridin-3(2H)-ones. lew.roresearchgate.net
The general reaction conditions and outcomes for these classical approaches are summarized in the table below.
| Starting Material | Reagent | Product Core | Reference(s) |
| 2-(aminomethyl)pyridine | Electrophilically activated nitroalkanes | Imidazo[1,5-a]pyridine | organic-chemistry.orgmdpi.com |
| Substituted 2-aminomethyl-pyridines | Phosgene or Ethyl Chlorocarbonate | Imidazo[1,5-a]pyridin-3(2H)-one | nih.gov |
| 2-(aminomethyl)pyridine derivatives | Triphosgene | Imidazo[1,5-a]pyridin-3(2H)-one | lew.roresearchgate.net |
| 2-aminomethylpyridine | Substituted benzoyl chlorides | 3-Aryl-imidazo[1,5-a]pyridine | nih.govresearchgate.net |
Cyclization of Appropriate Precursors under Controlled Conditions
The cyclization of pre-functionalized precursors under specific, controlled conditions represents a broad category of classical synthetic methods. These reactions are designed to facilitate the intramolecular bond formation necessary to construct the fused ring system. The choice of cyclization conditions, including solvent, temperature, and catalyst, is critical for achieving high yields and purity of the desired imidazo[1,5-a]pyridine core. The specific nature of the precursor will dictate the optimal conditions for cyclization.
Advanced and Emerging Synthetic Strategies for Octahydroimidazolidino[1,5-a]pyridin-3-one Scaffolds
The synthesis of the fully saturated this compound scaffold requires strategies that either introduce saturation to the aromatic core or build the ring system from already saturated precursors.
One-Pot and Multicomponent Condensation Reactions
Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions due to their efficiency, atom economy, and reduced environmental impact. Several such methods have been developed for the synthesis of substituted imidazo[1,5-a]pyridines. For instance, an efficient one-pot, three-component synthesis has been reported starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, mediated by iodine. mdpi.com While this method yields a highly substituted aromatic core, the resulting imidazo[1,5-a]pyridine could potentially undergo subsequent hydrogenation to the desired octahydro scaffold.
The key features of representative one-pot syntheses are outlined below.
| Reaction Type | Key Reactants | Catalyst/Mediator | Product | Reference(s) |
| Three-component | 2-aminomethylpyridines, benzaldehydes, sodium benzenesulfinates | Iodine | Substituted imidazo[1,5-a]pyridines | mdpi.com |
Catalytic Approaches in Scaffold Construction
Catalysis plays a pivotal role in the development of efficient and selective synthetic methods. Various catalytic systems have been employed for the construction of the imidazo[1,5-a]pyridine ring system. These include copper-catalyzed reactions, which are particularly prevalent. For example, copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines. organic-chemistry.org Furthermore, copper(II)-catalyzed tandem reactions between pyridine ketones and benzylamines have been shown to afford 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org
While these methods typically yield aromatic imidazo[1,5-a]pyridines, the application of catalytic hydrogenation to these products is a logical, albeit not extensively documented, step towards the synthesis of the this compound scaffold. The choice of catalyst and reaction conditions for such a hydrogenation would be critical to achieve complete saturation of both the pyridine and imidazole rings without cleaving the amide bond of the imidazolidinone moiety.
Transition-Metal-Free Oxidative Annulations (e.g., I2-mediated sp3 C-H Amination)
A significant advancement in the synthesis of fused imidazole ring systems is the use of transition-metal-free oxidative annulations. Iodine-mediated direct sp3 C-H amination has emerged as a powerful tool for creating nitrogen-containing compounds from readily available substrates. bohrium.comresearchgate.net This method avoids the cost and toxicity associated with transition metal catalysts. bohrium.com
The reaction typically involves the I2-promoted amination of ketones with cyclic or acyclic secondary amines. bohrium.com For the synthesis of imidazo[1,2-a]pyridines, a related fused system, a sequential I2-mediated sp3 C–H amination and condensation of ketones with 2-aminopyridines in the presence of a base like Na2CO3 can be performed in a one-pot reaction. researchgate.net This approach is operationally simple and can be scaled up to the gram scale under mild conditions. bohrium.comresearchgate.net Another protocol for imidazo[1,5-a]pyridine synthesis employs molecular iodine with sodium acetate (B1210297) (NaOAc) to achieve oxidative annulation between 2-pyridyl ketones and alkylamines. rsc.org
Mechanistic studies on similar iodine-mediated aminations suggest the reaction may proceed through a radical pathway, initiated by the homolytic cleavage of an N-I bond, although non-radical pathways have also been observed. bohrium.comorganic-chemistry.org This remote C-H functionalization strategy provides efficient access to various heterocyclic derivatives, including pyrrolidines. organic-chemistry.orgnih.gov
Table 1: Examples of I2-Mediated Synthesis of Fused Imidazoles
| Starting Materials | Product Type | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ketones, 2-Aminopyridines | Imidazo[1,2-a]pyridines | Na2CO3 | Reflux | Good | researchgate.net |
| 2-Pyridyl Ketones, Alkylamines | Imidazo[1,5-a]pyridines | NaOAc | Heat | Satisfactory | rsc.org |
| Ketones/Esters, Secondary Amines | α-Amino Ketones/Esters | DBU | Heat | Varies | bohrium.com |
Metal-Catalyzed Cross-Coupling Reactions for Core Assembly and Functionalization
Metal-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of heterocyclic cores, including those analogous to this compound. nih.govrsc.org Catalysts based on palladium, copper, rhodium, and other transition metals are widely used to form C-C and C-N bonds, enabling the construction of complex molecular architectures. nih.govbeilstein-journals.org
For instance, N-aryl-2-aminopyridines, which contain a key structural element for related fused systems, are excellent substrates for chelation-assisted C-H bond functionalization. nih.govrsc.org Palladium-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes is a known method for synthesizing N-(2-pyridyl)indole frameworks. nih.gov Copper catalysts, which are cheaper and more abundant than many precious metals, are also effective. beilstein-journals.org Copper(I) and Copper(II) salts have been used in three-component domino reactions to synthesize imidazo[1,2-a]pyridines. beilstein-journals.org
These cross-coupling strategies are not only used for the initial assembly of the heterocyclic core but also for its subsequent functionalization. For example, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, synthesized via palladium-catalyzed cross-coupling phosphination, have been successfully used in Suzuki-Miyaura cross-coupling reactions to create sterically-hindered biaryl and heterobiaryl compounds. nih.gov
Table 2: Metal-Catalyzed Reactions for Imidazopyridine Systems
| Reaction Type | Catalyst | Reactants | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Annulation | Pd(MeCN)2Cl2 / CuCl2 | N-aryl-2-aminopyridines, Internal alkynes | N-(2-pyridyl)indoles | C-H activation | nih.gov |
| Three-Component Domino | CuI / NaHSO4·SiO2 | Aldehydes, 2-Aminopyridines, Terminal alkynes | Imidazo[1,2-a]pyridines | One-pot synthesis | beilstein-journals.org |
| Phosphination | Palladium Catalyst | 1-Iodo-3-aryl-imidazo[1,5-a]pyridine, Phosphine source | 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine | Ligand synthesis | nih.gov |
| Intramolecular C-H Amination | Copper Complexes | N-halide amides | Pyrrolidines and Piperidines | Direct C-N bond formation | nih.gov |
Microwave-Assisted Synthesis Protocols
The application of microwave irradiation has significantly accelerated the synthesis of N-heterocyclic compounds, offering advantages such as reduced reaction times, increased yields, and cleaner reactions. mdpi.comresearchgate.net This technology is highly applicable to the synthesis of bicyclic systems like imidazolidinones and their analogues. mdpi.comresearchgate.netajrconline.org
Microwave-assisted protocols have been successfully developed for a variety of fused nitrogen heterocycles. For example, 2,3-diarylimidazo[1,2-a]pyridines can be efficiently synthesized in a one-pot process using microwave irradiation in polyethylene (B3416737) glycol-400 (PEG400). mdpi.com Similarly, a facile and general method for constructing triazoloquinazolinones and benzimidazoquinazolinones involves a microwave-assisted three-component condensation that yields nearly quantitative results within minutes. beilstein-journals.org The synthesis of optically active bicyclic 2-pyridinones has been achieved in a two-step procedure requiring only 3 + 2 minutes of reaction time under microwave heating, compared to two days with conventional methods. nih.gov
These protocols often align with the principles of green chemistry by enabling solvent-free reactions or the use of environmentally benign solvents like water. mdpi.comresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Heterocyclic System | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |
|---|---|---|---|---|
| Bicyclic 2-Pyridinones | 2 days | 5 minutes | Excellent yields | nih.gov |
| Triazolo/Benzimidazoquinazolinones | Hours to days | Few minutes | Nearly quantitative | beilstein-journals.org |
| Imidazolidinone derivatives | Not specified | Not specified | Higher yields, easier workup | researchgate.net |
| Bicyclic Pyrrolidines | Not specified | 10 minutes | Good | ajrconline.org |
Application of Green Chemistry Principles in Synthetic Routes
The synthesis of N-heterocycles is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of non-hazardous materials, and energy efficiency. nih.govunigoa.ac.in This involves the use of greener alternatives such as microwave-assisted reactions, solvent-free approaches, heterogeneous catalysis, and ultrasound reactions. nih.gov
Methodologies for analogous systems to this compound have incorporated these principles. For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved under catalyst- and solvent-free conditions, significantly reducing the environmental impact. researchgate.net The use of water as a green solvent in the presence of sodium acetate has been reported for the microwave-assisted one-pot synthesis of benzo researchgate.netscilit.com-imidazo[1,2-b]pyridazines. mdpi.com
Furthermore, mechanochemical synthesis using ball milling offers a solvent-free route for reactions like the C-alkylation of indoles to produce bis(indolyl)methanes. unigoa.ac.in The development of protocols that utilize benign catalysts, such as iodine, and minimize purification steps through one-pot procedures are central to the green synthesis of these important molecular scaffolds. unigoa.ac.inresearchgate.net
Strategies for Stereoselective Synthesis of this compound Enantiomers and Related Chiral Systems
Achieving stereoselectivity is a critical challenge in the synthesis of complex molecules with defined three-dimensional structures. While specific methods for the stereoselective synthesis of this compound are not extensively documented, strategies applied to analogous fused heterocyclic systems, such as oxazolidinonyl-fused piperidines, provide valuable insights. rsc.org
Key strategies for inducing stereoselectivity include:
Chelation-Controlled Additions: The addition of organometallic reagents to chiral aldehydes or ketones can be directed by a chelating group within the substrate. For example, the addition of isopropenylmagnesium bromide to an amino-aldehyde precursor for an oxazolidinonyl-fused piperidine (B6355638) proceeded with high stereocontrol due to chelation, establishing a cis relationship between two new stereocenters. rsc.org
Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. The hydroboration-oxidation of a vinyl group on a chiral oxazolidinone derivative was found to be highly stereoselective, yielding a single diastereomer of the resulting alcohol. rsc.org
Use of Chiral Auxiliaries and Catalysts: Chiral auxiliaries can be temporarily incorporated into a molecule to direct a stereoselective transformation, after which they are removed. Alternatively, chiral metal complexes or organocatalysts can be employed to catalyze enantioselective reactions, a common strategy in the synthesis of complex nitrogen heterocycles. mdpi.com The Pd(II)-catalyzed asymmetric diamination of 1,3-dienes using a chiral pyridine-oxazoline ligand is a powerful method for producing chiral imidazolidin-2-ones with excellent enantioselectivities. mdpi.com
These established principles of asymmetric synthesis are directly applicable to the development of synthetic routes for specific enantiomers of this compound and related chiral systems.
Chemical Reactivity and Derivatization of Octahydroimidazolidino 1,5 a Pyridin 3 One and Derivatives
Fundamental Chemical Transformations of the Ring System
The core structure of Octahydroimidazolidino[1,5-a]pyridin-3-one, featuring a tertiary bridgehead amine and a lactam, dictates its fundamental reactivity. These functional groups are the primary sites for oxidation, reduction, and substitution reactions.
Oxidation Reactions
The this compound scaffold possesses several sites susceptible to oxidation. The tertiary amine of the piperidine (B6355638) ring can be oxidized to an N-oxide, while the carbons alpha to the nitrogen atoms are potential sites for oxidative C-H functionalization. Reagents such as chromium(VI) compounds, manganese dioxide, or ruthenium tetroxide are commonly employed for the oxidation of alcohols and can also effect the oxidation of amines and adjacent C-H bonds, often under harsh conditions. vanderbilt.eduucr.edu The specific outcome would depend heavily on the chosen oxidant and reaction conditions. For instance, controlled oxidation could potentially lead to the formation of an enamine or further dehydrogenated species.
Reduction Reactions
The most reactive site for reduction in the molecule is the carbonyl group of the imidazolidinone ring. As a bicyclic tertiary lactam, this group can be reduced to the corresponding amine, which would yield the fully saturated octahydroimidazo[1,5-a]pyridine system. This transformation is typically achieved using powerful reducing agents.
Common reagents for the reduction of tertiary lactams include:
Lithium aluminum hydride (LiAlH₄): A potent, non-selective reducing agent capable of reducing amides and lactams to amines.
9-Borabicyclo[3.3.1]nonane (9-BBN): A chemoselective reducing agent known for its ability to reduce tertiary lactams to the corresponding cyclic tertiary amines, often tolerating other functional groups like esters. organic-chemistry.org
The successful reduction of various 5- and 6-membered tertiary lactams to their respective cyclic amines using 9-BBN has been demonstrated, highlighting a viable pathway for modifying the core scaffold of this compound. organic-chemistry.org Saturated nitrogen heterocycles are frequently synthesized via the reduction of lactam precursors. researchgate.net
| Reducing Agent | Functional Group Transformed | Expected Product | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Lactam Carbonyl (C=O) | Octahydroimidazo[1,5-a]pyridine | organic-chemistry.org |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Lactam Carbonyl (C=O) | Octahydroimidazo[1,5-a]pyridine | organic-chemistry.org |
| Triethylsilane/TiCl₄ | Lactam Carbonyl (C=O) | Octahydroimidazo[1,5-a]pyridine | nih.gov |
Nucleophilic Substitution Reactions
Direct nucleophilic substitution on the saturated carbon framework of this compound is generally unfavorable. However, substitution can be facilitated by activating the positions alpha to the piperidine nitrogen. The formation of an intermediate N-acyliminium ion allows for the addition of various nucleophiles. Lewis acids are often used to activate piperidine derivatives to generate these acyliminium cations, which can then react with carbon nucleophiles at the 2-position. acs.org
In related piperidine systems, metal triflate catalysts, particularly Sc(OTf)₃, have been shown to effectively promote nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines with silyl (B83357) enolates. acs.orgacs.orgresearchgate.net This strategy could potentially be adapted to introduce alkyl groups at the C-9a position of the this compound ring system, assuming prior functionalization at this position.
Electrophilic Functionalization of the Pyridine (B92270) and Imidazolidinone Moieties
The primary sites for electrophilic attack are the nitrogen atoms. The piperidine nitrogen (N-6) is a tertiary amine and is expected to be nucleophilic, making it susceptible to reactions with electrophiles like alkyl halides or acyl chlorides (N-alkylation and N-acylation, respectively). The imidazolidinone nitrogen (N-2), being part of a lactam, has significantly reduced nucleophilicity due to resonance with the adjacent carbonyl group and is less likely to react.
In studies on related imidazolidin-2-one systems, electrophilic substitution on the ring has been achieved through the in situ generation of a cyclic imidazolinium cation from N-(2,2-dialkoxyethyl) ureas, which is then trapped by various C-nucleophiles. researchgate.netmdpi.com This suggests a pathway for functionalization at the C-1 position of the imidazolidinone ring under acidic conditions, which promotes the formation of a reactive iminium intermediate.
C-H Activation and Regioselective Functionalization Strategies
The direct functionalization of C-H bonds on saturated rings is a powerful tool for molecular diversification. nih.govresearchgate.net For the this compound system, the C-H bonds alpha to the nitrogen atoms (C-1, C-5, and C-9a) are the most likely candidates for activation due to the influence of the adjacent heteroatom.
Recent advances have demonstrated the feasibility of C-H functionalization on saturated nitrogen heterocycles. researchgate.net Strategies often involve:
Directed Metalation: Using a directing group to guide a metal catalyst to a specific C-H bond. Palladium-catalyzed C-H arylation of piperidines has been achieved with high regio- and stereoselectivity using an aminoquinoline auxiliary. acs.org
Iminium Ion Intermediates: Selective formation of an endo-iminium ion from N-alkyl piperidines via oxidation allows for subsequent nucleophilic addition at the alpha-carbon. acs.org
Radical-based Approaches: Generation of α-amino radicals can also lead to functionalization.
These methods, while not demonstrated on the specific target molecule, provide a strategic blueprint for its regioselective derivatization. For example, a palladium-catalyzed C-H arylation could potentially be used to introduce aryl groups at the C-5 or C-9 positions of the piperidine ring.
| Strategy | Potential Site of Functionalization | Catalyst/Reagent Example | Reference |
|---|---|---|---|
| Directed C(sp³)–H Arylation | C-5 | Pd(OAc)₂ with directing group | acs.org |
| Iminium Ion Formation & Trapping | C-5, C-9a | Sequential oxidation and nucleophilic addition | acs.org |
| Sequential C-H/C-C Functionalization | C-5, C-9a | Norrish–Yang Type II reaction followed by Rh-catalysis | nih.gov |
Ring Expansion and Contraction Reactions Involving the this compound System
Modifying the core bicyclic structure through ring expansion or contraction represents a more complex set of transformations.
Ring Expansion: Ring expansion of lactams is a known synthetic strategy. A conjugate addition/ring expansion (CARE) cascade reaction has been reported to prepare medium-sized and macrocyclic bis-lactams from cyclic imides and primary amines. nih.gov A similar strategy could hypothetically be applied to a derivatized form of this compound to expand the imidazolidinone ring.
Ring Contraction: Ring contraction reactions are valuable for creating smaller, strained rings from more accessible larger ones. wikipedia.orgrsc.org The piperidine portion of the molecule could potentially undergo contraction. Common methods for ring contraction include:
Favorskii Rearrangement: Rearrangement of an α-halo cycloalkanone with a base, proceeding through a cyclopropanone (B1606653) intermediate. harvard.edu
Wolff Rearrangement: Conversion of a cyclic α-diazoketone into a ketene, which can be trapped by a nucleophile, resulting in a one-carbon smaller ring.
Cationic Rearrangements: Pinacol-type rearrangements involving the migration of an endocyclic bond to an adjacent carbocation can also effect ring contraction. wikipedia.org
Applying these methods would first require the introduction of appropriate functional groups onto the piperidine ring of the this compound scaffold.
Derivatization Strategies for Structural Diversity and Analog Library Generation
The generation of diverse analog libraries of the imidazo[1,5-a]pyridine (B1214698) core has been a subject of significant interest, largely driven by the pursuit of novel therapeutic agents and functional materials. Methodologies for derivatization have been developed to introduce a wide array of substituents at various positions around the heterocyclic core, thereby enabling the systematic exploration of structure-activity relationships.
One prominent strategy involves a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde, which efficiently produces imidazo[1,5-a]pyridinium ions. organic-chemistry.org This method is notable for its mild reaction conditions and high yields, allowing for the incorporation of diverse functionalities, including chiral substituents. organic-chemistry.org Such approaches have paved the way for the creation of libraries of unsymmetrical N-heterocyclic carbene precursors, which are valuable in homogeneous catalysis. organic-chemistry.org
Furthermore, transition-metal-free C-H amination reactions have been established for the synthesis of imidazo[1,5-a]pyridines. rsc.org These methods, often employing molecular iodine, facilitate the oxidative annulation of readily available substrates, leading to a variety of derivatives. rsc.org This approach has been successfully utilized to prepare a series of 1-(2-pyridyl)imidazo[1,5-a]pyridine cysteine protease inhibitors. rsc.org
The functionalization of the imidazo[1,5-a]pyridine skeleton can also be achieved through reactions such as iodination followed by palladium-catalyzed cross-coupling, which allows for the introduction of phosphino (B1201336) groups. nih.gov Additionally, C-H functionalization at the C1 and C3 positions has been demonstrated through reactions with ninhydrin. researchgate.net
While these strategies have been extensively applied to the aromatic imidazo[1,5-a]pyridine system, their direct application to this compound remains an area for future investigation. The reactivity of the saturated core, particularly the ketone functionality at the 3-position, would likely offer alternative and complementary sites for derivatization.
Table 1: Summary of Derivatization Strategies for Imidazo[1,5-a]pyridine Systems
| Strategy | Reagents | Position(s) Functionalized | Resulting Structures | Reference |
|---|---|---|---|---|
| Three-Component Coupling | Picolinaldehydes, amines, formaldehyde | Various | Imidazo[1,5-a]pyridinium ions | organic-chemistry.org |
| Iodine-Mediated sp3 C–H Amination | 2-Pyridyl ketones, alkylamines, I2, NaOAc | Various | Substituted imidazo[1,5-a]pyridines | rsc.org |
| One-Pot C-N and C-S Bond Formation | 2-Aminomethylpyridines, benzaldehydes, sodium benzenesulfinates | C1 and C3 | 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs | mdpi.com |
| Palladium-Catalyzed Phosphination | 1-Iodoimidazo[1,5-a]pyridine, phosphines, Pd catalyst | C1 | 1-Phosphinoimidazo[1,5-a]pyridines | nih.gov |
| Nucleophilic Addition | Imidazo[1,5-a]pyridine, ninhydrin | C1 and C3 | 1,3-bis-adducts | researchgate.net |
Generation of N-Heterocyclic Carbene Ligands from Imidazo[1,5-a]pyridine Precursors
The imidazo[1,5-a]pyridine framework has proven to be a versatile platform for the development of N-heterocyclic carbene (NHC) ligands. incemc.ronih.gov These ligands have garnered significant attention due to their strong σ-donating properties and their utility in catalysis. organic-chemistry.org The synthesis of these NHC ligands typically proceeds through the formation of precursor imidazo[1,5-a]pyridinium salts.
An efficient and direct route to these precursors is the one-pot, three-component reaction of picolinaldehydes, amines, and formaldehyde, which yields imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org This method allows for the facile introduction of a wide range of substituents, enabling the tuning of the steric and electronic properties of the resulting NHC ligands. organic-chemistry.org
The deprotonation of these imidazo[1,5-a]pyridinium salts leads to the formation of the corresponding N-heterocyclic carbenes. nih.gov These imidazo[1,5-a]pyridin-3-ylidenes have been characterized and their electronic properties evaluated using rhodium complexes and selenium adducts. rsc.org Studies have indicated that these ligands possess strong π-accepting character, which can be attributed to a hybrid accepting orbital involving a vacant p-orbital of the carbene and a π* orbital of the pyridine ring. rsc.org
The versatility of the imidazo[1,5-a]pyridine scaffold has also been exploited in the synthesis of multidentate NHC ligands. organic-chemistry.orgresearchgate.net By employing polyamines in the three-component coupling reaction, bis- and tris-NHC precursors can be accessed, opening avenues for the design of complex coordination compounds and advanced catalytic systems. organic-chemistry.orgresearchgate.net
It is important to reiterate that these synthetic routes to NHC ligands have been established for the aromatic imidazo[1,5-a]pyridine system. The generation of NHCs from the saturated this compound would necessitate a different synthetic approach, likely involving the modification of the saturated core to introduce the necessary functionalities for carbene formation. Such strategies are not yet documented in the reviewed literature.
Table 2: Examples of Imidazo[1,5-a]pyridinium Precursors for NHC Ligands
| Precursor Type | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| Unsymmetrical Imidazo[1,5-a]pyridinium Ions | Three-component coupling of picolinaldehydes, amines, and formaldehyde | High yields, mild conditions, diverse functionalities | organic-chemistry.org |
| 1-Substituted-imidazo[1,5-a]pyridin-3-ylidenes | Deprotonation of corresponding pyridinium (B92312) salts | Strong π-accepting character | rsc.org |
| Multidentate Imidazo[1,5-a]pyridinium Salts | Three-component coupling using polyamines | Access to bis- and tris-NHC ligands | organic-chemistry.orgresearchgate.net |
| Imidazo[1,5-a]pyridin-3-ylidene Gold(I) and Silver(I) Complexes | Reaction of pyridinium salts with metal precursors | Potential biological activity | incemc.ro |
Computational and Theoretical Investigations of Octahydroimidazolidino 1,5 a Pyridin 3 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. For Octahydroimidazolidino[1,5-a]pyridin-3-one, these methods would provide crucial insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and geometry of molecules. A DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in its theoretical characterization. nih.gov
The geometry optimization would reveal the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the steric and electronic effects within the fused ring system. For instance, the planarity of the amide group and the conformation of the saturated six-membered ring would be accurately determined.
Reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would also be calculated. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. The locations of these frontier orbitals would indicate the most probable sites for nucleophilic and electrophilic attack. The nitrogen and oxygen atoms of the imidazolidinone ring are expected to be the primary sites for electrophilic and nucleophilic interactions, respectively.
Table 1: Predicted Geometrical Parameters and Reactivity Descriptors for this compound (Illustrative Data)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=O | 1.23 |
| C-N (amide) | 1.36 |
| N-C (ring junction) | 1.47 |
| **Bond Angles (°) ** | |
| N-C-O | 125 |
| C-N-C | 118 |
| Reactivity Descriptors (eV) | |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Note: The data in this table is illustrative and based on typical values for similar saturated heterocyclic systems. Specific experimental or computational data for this compound is not currently available.
To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed. This method is used to predict the electronic absorption spectra by calculating the energies of excited states.
For a saturated system like this compound, electronic transitions are expected to occur at high energies, likely in the ultraviolet region of the electromagnetic spectrum. The calculations would identify the specific nature of these transitions, for example, n → π* transitions associated with the carbonyl group's lone pair of electrons. The predicted absorption maxima (λmax) and oscillator strengths would provide a theoretical UV-Vis spectrum that could be compared with experimental data.
Table 2: Predicted Electronic Transitions for this compound (Illustrative Data)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 5.8 | 214 | 0.02 |
| S0 → S2 | 6.5 | 191 | 0.15 |
Note: The data in this table is illustrative and based on general expectations for similar saturated ketones and amides. Specific TD-DFT data for this compound is not currently available.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations would be a powerful tool to explore the conformational landscape and dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into the flexibility of the bicyclic ring system and the relative stability of different conformers.
An MD simulation would likely reveal the preferred chair, boat, or twist-boat conformations of the piperidine (B6355638) ring and how these are influenced by the fused imidazolidinone ring. The simulations could also be used to study the molecule's behavior in different solvent environments, providing information on solvation effects and intermolecular interactions, such as hydrogen bonding with solvent molecules.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For the synthesis of this compound, which could potentially be formed through a cyclocondensation reaction, DFT calculations would be used to identify transition states and intermediates along the reaction pathway.
By calculating the activation energies for each step, the rate-determining step of the reaction could be identified. This would provide valuable information for optimizing reaction conditions to improve the yield and selectivity of the synthesis. For instance, the mechanism could involve the reaction of a substituted 2-(aminomethyl)pyridine with a carbonylating agent. nih.govbeilstein-journals.org
Theoretical Analysis of Ring-Chain Isomerism and Tautomeric Equilibria in Imidazo[1,5-a]pyridine (B1214698) Systems
Ring-chain tautomerism is a known phenomenon in certain heterocyclic systems, including some imidazo[1,5-a]pyridine derivatives. researchgate.net This involves an equilibrium between a cyclic and an open-chain isomer. While this is more common in unsaturated or substituted analogs, a theoretical investigation would be necessary to determine if such an equilibrium is feasible for this compound under certain conditions.
DFT calculations would be used to determine the relative energies of the closed-ring form (the title compound) and any potential open-chain isomers. The energy barriers for the interconversion between these forms would also be calculated to assess the likelihood of such an equilibrium. It is anticipated that for the fully saturated and relatively stable amide structure of this compound, the ring-closed form would be significantly more stable, and the energy barrier for ring-opening would be substantial.
Advanced Applications and Future Research Directions of the Octahydroimidazolidino 1,5 a Pyridin 3 One Scaffold
Octahydroimidazolidino[1,5-a]pyridin-3-one as a Key Building Block in Advanced Organic Synthesis
The imidazo[1,5-a]pyridine (B1214698) core, in its various forms, serves as a foundational component in the synthesis of more complex molecules. The "-one" functional group at the 3-position, as seen in imidazo[1,5-a]pyridin-3(2H)-one derivatives, provides a reactive site for further chemical transformations. nih.govresearchgate.net Research has demonstrated the synthesis of numerous derivatives with electron-attracting substituents at various positions, starting from substituted 2-aminomethyl-pyridines and reagents like phosgene (B1210022) or ethyl chlorocarbonate. nih.gov
For instance, the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one has been successfully developed, highlighting the role of the core structure as a scaffold for introducing specific functional groups. researchgate.net These synthetic efforts underscore the utility of the imidazolidino[1,5-a]pyridin-3-one framework as a versatile building block. Although attempts to synthesize the unsubstituted imidazo[1,5-a]-pyridin-3(2H)-one were reported as unsuccessful in earlier studies, the successful creation of its derivatives opens pathways for its use in constructing a library of complex, functionalized molecules. nih.gov The saturated octahydro version, while less explored, is a logical extension, providing a three-dimensional scaffold for creating chiral molecules and compounds with distinct spatial arrangements.
Role in the Development of Novel Catalysts and Ligands for Transition Metal Chemistry
The imidazo[1,5-a]pyridine framework and its saturated derivatives are highly effective as ligands in transition metal chemistry due to the presence of multiple nitrogen atoms that can coordinate with metal centers. researchgate.net Saturated N-heterocyclic carbenes (NHCs) derived from the hexahydroimidazo[1,5-a]pyridine scaffold have been used to synthesize iridium, palladium, and rhodium complexes. d-nb.info These ligands are noted for their strong donor potential compared to their unsaturated counterparts. d-nb.info
Derivatives of the related 3-(pyridin-2-yl)imidazo[1,5-a]pyridine have been shown to act as chelate ligands, forming stable complexes with a variety of transition and main-group metals, including Manganese(II), Nickel(II), Copper(I), Rhenium(I), and Ruthenium(II). uva.es The resulting complexes exhibit diverse geometries, such as the "three-legged piano-stool" structure observed in Ruthenium complexes. uva.es Furthermore, imidazo[1,5-a]pyridin-3-ylidene ligands, particularly those with sulfur functionalization, have been investigated for their strong π-accepting character, making them suitable for use in π-acidic catalysts for reactions like the hydroboration of alkynes and the Mizoroki-Heck reaction. researchgate.net The development of chiral imidazo[1,5-a]pyridinium salts containing thioether side chains has led to the synthesis of palladium and rhodium complexes that show promise in asymmetric catalysis. researchgate.net
| Metal Center | Ligand Type | Application/Complex Type | Reference |
|---|---|---|---|
| Platinum(II) | Hexahydroimidazo[1,5-a]pyridinylidene (Saturated NHC) | Phosphorescent Cyclometalated Complexes | d-nb.info |
| Manganese(II) | 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | Chelate Complexes | uva.es |
| Nickel(II) | 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | Tris-chelate Complexes | uva.es |
| Rhodium(I) | Imidazo[1,5-a]pyridin-3-ylidene | Transfer Hydrogenation Catalysts | researchgate.net |
| Iridium(III) | Imidazo[1,5-a]pyridin-3-ylidene | Transfer Hydrogenation Catalysts | researchgate.net |
| Palladium(II) | Chiral Imidazo[1,5-a]pyridinium (with thioether) | Asymmetric Allylic Alkylation | researchgate.net |
| Copper(I) | 5-Sulfurated Imidazo[1,5-a]pyridin-3-ylidenes | π-Acidic Catalysts | researchgate.net |
Potential in Materials Science for Optoelectronic and Sensing Applications
The imidazo[1,5-a]pyridine scaffold is a cornerstone for developing innovative compounds for optoelectronics and coordination chemistry due to its compact shape, emissive properties, and stability. nih.govresearchgate.net
The saturated hexahydroimidazo[1,5-a]pyridine framework has been successfully incorporated into cyclometalated platinum(II) carbene complexes. d-nb.info These materials are highly promising as emissive materials, demonstrating strong phosphorescence in the sky-blue region of the spectrum at room temperature, with impressive quantum yields reaching up to 71%. d-nb.info
The broader class of aromatic imidazo[1,5-a]pyridine derivatives has been extensively studied for its fluorescent properties. nih.govresearchgate.net By modifying the substituents on the heterocyclic nucleus, researchers can tune the optical properties, including quantum yields and Stokes shifts. researchgate.net For example, a series of trifluoromethylated imidazo[1,5-a]pyridine derivatives showed quantum yields ranging from 13% to 39% in solution and up to 58% when dispersed in a polymeric matrix. researchgate.net Donor-π-acceptor fluorophores based on this scaffold have also been designed, exhibiting large Stokes shifts and positive solvatochromism. rsc.org
| Compound Class | Emission Type | Key Features | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Cyclometalated Platinum(II) Hexahydroimidazo[1,5‐a]pyridinylidene Complexes | Phosphorescence | Sky-blue emission at room temperature | Up to 71% | d-nb.info |
| Trifluoromethylated Imidazo[1,5-a]pyridines | Fluorescence | Tunable emission, large Stokes shift | 10% - 58% (in polymer matrix) | researchgate.net |
| Imidazo[1,5-a]pyridine–benzilimidazole (D–π–A) Fluorophores | Fluorescence | Positive solvatochromism, large Stokes shift (~7000 cm⁻¹) | Not specified | rsc.org |
| 1-phenylimidazo[1,5-a]pyridine (B3352977) derivatives | Fluorescence | Sky-blue emission, good thermal stability | Not specified | rsc.org |
The ability of imidazo[1,5-a]pyridine derivatives to act as ligands is crucial for creating luminescent coordination compounds. researchgate.net The aforementioned cyclometalated platinum(II) complexes with saturated hexahydroimidazo[1,5-a]pyridinylidene ligands are a prime example of this application, where the ligand structure is directly responsible for the compound's strong phosphorescence. d-nb.info In addition, the aromatic imidazo[1,5-a]pyridine scaffold has been used to prepare emissive metal complexes with iridium, taking advantage of the ligand's ability to participate in charge-transfer states upon coordination. rsc.orgnih.gov The design of such ligands is pivotal in developing new materials for lighting and display technologies.
The high quantum yields and thermal stability of fluorophores based on the imidazo[1,5-a]pyridine core make them excellent candidates for use as emitters in Organic Light Emitting Diodes (OLEDs). rsc.org Researchers have synthesized unipolar 1-phenylimidazo[1,5-a]pyridine derivatives that function as ultra-bright sky-blue emitters in solution-processed OLEDs. rsc.org Devices fabricated with these materials as the emitting layer have demonstrated high performance, with one example showing a maximum external quantum efficiency of 4.3% and a power efficiency of 4.7 lm W⁻¹. rsc.org While the application of the specific this compound variant in OLEDs or FETs is not yet extensively documented, the success of the parent scaffold indicates a promising avenue for future research.
Future Directions in Synthetic Methodology for this compound
The synthesis of the imidazo[1,5-a]pyridine core has been the subject of intensive research, leading to a variety of established methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.orgresearchgate.net Modern approaches often utilize transition-metal-free reactions, such as iodine-mediated sp³ C-H amination, or copper-catalyzed tandem reactions using molecular oxygen as a clean oxidant. rsc.orgorganic-chemistry.org
Future research into the synthetic methodology for this compound will likely focus on several key areas:
Stereoselective Synthesis: Developing methods for the enantioselective or diastereoselective synthesis of the saturated scaffold is crucial for its application in chiral catalysis and materials. This could involve asymmetric hydrogenation of imidazo[1,5-a]pyridin-3(2H)-one precursors or novel cyclization strategies using chiral catalysts.
Atom Economy and Green Chemistry: Future syntheses will aim to improve atom economy and adhere to the principles of green chemistry. nih.gov This includes the development of one-pot, multi-component reactions that build molecular complexity from simple starting materials in a single step, minimizing waste and purification steps. beilstein-journals.orgmdpi.com
Novel Activation Strategies: Exploring new catalytic systems, such as photoredox or electrochemical methods, could provide milder and more efficient routes to the saturated heterocyclic core. These strategies could overcome some of the challenges associated with previous synthetic attempts, such as the difficulty in preparing the unsubstituted parent compound. nih.gov
Functionalization of the Saturated Core: Once the octahydro scaffold is synthesized, research will be needed to develop robust methods for its selective functionalization, allowing for the fine-tuning of its electronic and steric properties for specific applications in catalysis and materials science.
By advancing the synthetic toolkit, chemists can unlock the full potential of the this compound scaffold as a valuable component in next-generation technologies.
Integration with High-Throughput Screening and Combinatorial Chemistry for Scaffold Exploration
The this compound scaffold, a saturated bicyclic lactam, presents a three-dimensional structure of significant interest in medicinal chemistry. Its inherent rigidity and defined stereochemical complexity make it an attractive framework for the development of novel therapeutic agents. The strategic exploration of this scaffold's chemical space is greatly accelerated by its integration with high-throughput screening (HTS) and combinatorial chemistry. These technologies enable the rapid synthesis and evaluation of large, systematically designed libraries of analogues, facilitating the identification of lead compounds and the elucidation of structure-activity relationships (SAR).
The core structure of this compound offers multiple points for chemical diversification. These "R-group" positions can be systematically varied using combinatorial synthesis strategies. A hypothetical library design, for instance, could involve the modification of the piperidine (B6355638) and imidazolidinone rings.
Potential Points of Diversification:
Piperidine Ring: Alkylation, arylation, or acylation of the nitrogen atom.
Imidazolidinone Ring: Introduction of substituents at various positions.
Carbonyl Group: Modification to other functional groups.
By employing a range of building blocks for each diversification point, a vast number of unique compounds can be generated. For example, combining 100 different aldehydes with 100 different amines in a key synthetic step could theoretically produce 10,000 distinct derivatives. This approach allows for a comprehensive exploration of the chemical space surrounding the core scaffold.
Once a library of this compound derivatives is synthesized, HTS is employed to rapidly assess their biological activity against a specific target. This process involves the automation of assays, allowing for the testing of thousands of compounds per day. The resulting data can identify "hits"—compounds that exhibit a desired biological effect.
Subsequent analysis of the HTS data is crucial for understanding the SAR of the scaffold. By correlating the structural modifications with the observed biological activity, chemists can identify the key chemical features responsible for a compound's potency and selectivity. This information guides the design of next-generation libraries, focusing on the most promising areas of the chemical space.
While extensive research has been conducted on the broader class of imidazopyridines, highlighting their potential as scaffolds for a wide range of therapeutic agents, the specific integration of the this compound scaffold into large-scale combinatorial libraries and HTS campaigns is an emerging area of investigation. tandfonline.come3s-conferences.orgnih.govresearchgate.netresearchgate.net The principles of combinatorial chemistry and HTS, however, provide a clear roadmap for the future exploration of this promising chemical framework.
The synthesis of related imidazo[1,5-a]pyridine derivatives has been explored through various methods, including one-pot syntheses and cyclocondensation reactions, which could be adapted for the combinatorial synthesis of this compound libraries. nih.govbeilstein-journals.orgnih.govmdpi.comrsc.org
The following interactive table illustrates a hypothetical HTS dataset for a library of this compound derivatives, showcasing how data on inhibition and cytotoxicity could be presented to identify promising lead candidates.
| Compound ID | R1-Group | R2-Group | Target Inhibition (%) | Cytotoxicity (%) |
| OIP-001 | Methyl | Phenyl | 5.2 | 2.1 |
| OIP-002 | Ethyl | 4-Chlorophenyl | 10.5 | 3.5 |
| OIP-003 | Propyl | 2-Fluorophenyl | 15.8 | 4.2 |
| OIP-004 | Isopropyl | 4-Methoxyphenyl | 65.7 | 8.9 |
| OIP-005 | Cyclohexyl | 3-Trifluoromethylphenyl | 88.9 | 12.3 |
| OIP-006 | Benzyl | Pyridin-2-yl | 45.3 | 6.7 |
This illustrative data highlights how a systematic variation of R-groups can lead to significant differences in biological activity. For instance, compound OIP-005, with a cyclohexyl group at R1 and a 3-trifluoromethylphenyl group at R2, shows high target inhibition with moderate cytotoxicity, marking it as a potential lead for further optimization.
Future research will likely focus on the development of efficient solid-phase or solution-phase combinatorial syntheses for the this compound scaffold. This will enable the creation of larger and more diverse libraries for HTS campaigns targeting a wide array of diseases. Furthermore, the integration of computational modeling and machine learning with HTS data will further accelerate the discovery of novel drug candidates based on this versatile scaffold.
Q & A
Q. What are the standard synthetic methodologies for Octahydroimidazolidino[1,5-a]pyridin-3-one?
The synthesis typically involves multistep heterocyclic reactions. A common route uses amidine hydrochlorides and triethylamine in THF under mild conditions (room temperature, 48 hours) to form intermediate structures, followed by cyclization with reagents like POCl₃ or sulfonyl chlorides in refluxing dioxane . Alternative methods employ non-metal catalysts (e.g., iodine) in solvents like 1,2-dichloroethane for thiocyanation reactions, achieving moderate yields (~63%) while avoiding metal residues .
Q. How is the structural confirmation of this compound achieved?
Structural elucidation relies on ¹H/¹³C NMR to identify proton environments and carbon frameworks, LC-MS for molecular weight validation, and elemental analysis to confirm purity. Advanced characterization employs single-crystal X-ray crystallography to resolve stereochemistry and ring conformations, as demonstrated in analogous imidazo[1,5-a]pyridine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalyst selection : Non-metal catalysts (e.g., iodine) reduce contamination risks and simplify purification .
- Solvent and temperature : Refluxing dioxane or THF enhances cyclization efficiency, while lower temperatures (e.g., r.t.) minimize side reactions in sensitive steps .
- Reagent stoichiometry : Using 2 equivalents of nucleophiles (e.g., amines) ensures complete substitution in ring-closing steps .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Cross-validation : Combine HRMS (exact mass), 2D NMR (COSY, HSQC), and X-ray data to confirm connectivity and rule out isomeric byproducts .
- Dynamic NMR : Assess temperature-dependent shifts to identify tautomeric equilibria or conformational flexibility in the imidazolidinone ring .
Q. How can regioselectivity be controlled in functionalizing the imidazolidinone core?
- Directing groups : Electron-withdrawing substituents (e.g., trifluoromethyl) on the pyridine ring guide electrophilic substitution to specific positions .
- Microwave-assisted synthesis : Accelerates reactions (e.g., 6 hours vs. 48 hours) and improves regioselectivity by reducing thermal degradation .
Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?
- Purification : Chromatography is replaced with recrystallization or distillation for cost efficiency.
- Reagent availability : Substitute POCl₃ with safer phosphorylating agents to meet industrial safety standards .
Methodological Considerations
Q. How are computational methods applied to predict reactivity or stability?
- DFT calculations : Model transition states for ring-closing steps to predict activation energies and optimize catalyst systems.
- Molecular docking : Screen derivatives for bioactivity (e.g., enzyme inhibition) to prioritize synthetic targets, though direct biological data for this compound remains limited in literature .
Q. What protocols ensure reproducibility in sensitive reactions (e.g., thiocyanation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
